molecular formula C16H16Cl2N4O B5385244 N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Cat. No.: B5385244
M. Wt: 351.2 g/mol
InChI Key: FJKXBJGZIIBPFI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a pyridinyl group, and a piperazinecarboxamide moiety, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with a suitable carboxylic acid derivative under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction. This step requires the use of 3,5-dichlorophenyl chloride and a base to facilitate the substitution.

    Attachment of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the piperazine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide: Known for its unique combination of functional groups.

    This compound: Similar in structure but may have different substituents on the phenyl or pyridinyl rings.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O/c17-12-9-13(18)11-14(10-12)20-16(23)22-7-5-21(6-8-22)15-3-1-2-4-19-15/h1-4,9-11H,5-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKXBJGZIIBPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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